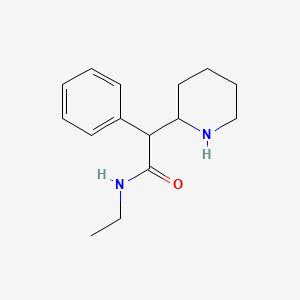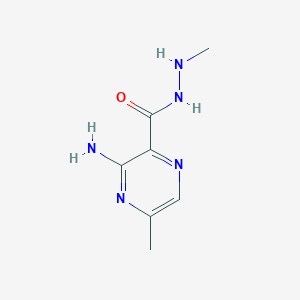
N-Ethyl-2-phenyl-2-(piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-2-phenyl-2-(piperidin-2-yl)acetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-phenyl-2-(piperidin-2-yl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives . The reaction conditions often involve the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as reagents .
Industrial Production Methods
Industrial production methods for piperidine derivatives, including this compound, often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions. These methods are designed to be fast and cost-effective to meet the demands of modern organic chemistry .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-phenyl-2-(piperidin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as iodine(III) complexes.
Reduction: Hydrogenation reactions using cobalt, ruthenium, or nickel-based nanocatalysts are common.
Substitution: The compound can undergo substitution reactions, particularly in the presence of halogenated intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include iodine(III) complexes for oxidation, cobalt, ruthenium, and nickel-based nanocatalysts for reduction, and halogenated intermediates for substitution .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
N-Ethyl-2-phenyl-2-(piperidin-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of biologically active piperidines.
Biology: Studied for its potential biological activity and pharmacological applications.
Medicine: Investigated for its anti-inflammatory properties and potential as a drug candidate.
Industry: Utilized in the development of new synthetic methods and catalysts.
Mechanism of Action
The mechanism of action of N-Ethyl-2-phenyl-2-(piperidin-2-yl)acetamide involves its interaction with molecular targets and pathways in the body. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide: A related compound with similar pharmacological properties.
2-(4-Methoxyphenyl)-N-(4-piperidinyl)acetamide: Another piperidine derivative with potential therapeutic applications.
Uniqueness
N-Ethyl-2-phenyl-2-(piperidin-2-yl)acetamide is unique due to its specific substitution pattern and the presence of both ethyl and phenyl groups on the piperidine ring.
Properties
Molecular Formula |
C15H22N2O |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
N-ethyl-2-phenyl-2-piperidin-2-ylacetamide |
InChI |
InChI=1S/C15H22N2O/c1-2-16-15(18)14(12-8-4-3-5-9-12)13-10-6-7-11-17-13/h3-5,8-9,13-14,17H,2,6-7,10-11H2,1H3,(H,16,18) |
InChI Key |
BHTAVLZTAFSIHV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C1CCCCN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13097709.png)
![2-Boc-2-azaspiro[4.5]decane-6-carboxylicacid](/img/structure/B13097715.png)




![N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13097744.png)


![Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13097766.png)

